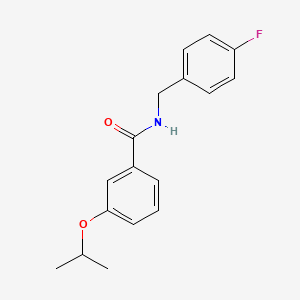![molecular formula C17H16FN5O2 B5397747 N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5397747.png)
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazole-containing compounds, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide involves the inhibition of specific enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of PI3K/AKT/mTOR pathway, which is known to be upregulated in many cancers. Additionally, this compound can induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound can cross the blood-brain barrier and has been studied for its potential neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide in lab experiments is its specificity towards specific molecular targets. This compound has been shown to have a high affinity towards its target enzymes and signaling pathways, which can lead to more effective inhibition. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in preclinical and clinical studies.
将来の方向性
There are several future directions for the research and development of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide. One of the main areas of research is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are necessary to elucidate the full mechanism of action of this compound and its potential targets. Furthermore, studies are necessary to investigate the potential of this compound in combination with other drugs for synergistic effects. Finally, more preclinical and clinical studies are necessary to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide involves a multi-step process that requires expertise in synthetic organic chemistry. The synthesis starts with the reaction of 2-fluorophenol and 3-bromomethylpyridine to form 2-(2-fluorophenoxy)pyridin-3-yl)methanol. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol to form the corresponding thioether. Finally, the thioether is oxidized using hydrogen peroxide to form the desired amide product.
科学的研究の応用
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. One of the main areas of research has been its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
特性
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-14-5-1-2-6-15(14)25-17-13(4-3-8-19-17)10-20-16(24)7-9-23-11-21-22-12-23/h1-6,8,11-12H,7,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENFSMDCWCMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNC(=O)CCN3C=NN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5397688.png)
![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide](/img/structure/B5397717.png)
![5-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5397723.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5397732.png)

![4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5397750.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5397751.png)
![N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea](/img/structure/B5397752.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5397758.png)
